N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide
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Overview
Description
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide is an organic compound that features a benzylamino group attached to a cyclohexylidene ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide typically involves the reaction of benzylamine with a cyclohexylidene derivative under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature for 12 hours . This reaction facilitates the formation of the desired product through the coupling of the amine and the benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl.
Substitution: LiAlH₄, NaBH₄, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may inhibit fatty acid amide hydrolase (FAAH), which is involved in neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is designed for multi-target therapy, combining properties of PPARγ partial agonists and acetylcholinesterase inhibitors.
N-benzyl imines: These compounds are used in various organic synthesis reactions and have similar structural features.
Uniqueness
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(19-14-8-3-9-15-19)24-20(18-12-6-2-7-13-18)22(26)23-16-17-10-4-1-5-11-17/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPTBQQXLZGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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